3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes both chlorobenzyl and fluorobenzyl groups attached to a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological effects of pyrido[2,3-d]pyrimidine derivatives on various cellular processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as tyrosine kinases and other enzymes involved in cell signaling pathways. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: A broad class of compounds with similar core structures but different substituents.
Pyrrolo[2,3-d]pyrimidine: Another related class with a pyrrolo ring fused to the pyrimidine core.
Uniqueness
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets .
Biological Activity
The compound 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Features
The compound features a pyrido[2,3-d]pyrimidine core with two significant substituents:
- A 2-chlorobenzyl group
- A 4-fluorobenzyl group
These substituents enhance the compound's lipophilicity and may influence its interaction with biological targets.
Molecular Characteristics
- Molecular Formula : C19H16ClFN4O2
- Molecular Weight : Approximately 368.8 g/mol
The precise mechanism of action for This compound is not fully elucidated. However, similar compounds in the pyrido[2,3-d]pyrimidine family have shown various modes of action:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as kinases and ureases, which are crucial in cellular signaling and metabolic pathways.
- Antimicrobial Activity : Some studies suggest potential efficacy against bacteria and fungi by disrupting their metabolic processes.
Therapeutic Applications
Research indicates that compounds similar to This compound may have applications in treating various conditions:
- Anticancer Properties : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through targeted enzyme inhibition.
- Antiviral Effects : Some studies suggest that pyrido[2,3-d]pyrimidine derivatives may interfere with viral replication mechanisms.
Study 1: Inhibition of Urease Activity
A study focused on the urease inhibitory activity of pyrido[2,3-d]pyrimidine derivatives found that certain structures could significantly reduce urease activity. The presence of halogenated substituents like chlorine and fluorine was noted to enhance this effect.
Compound Name | Urease Inhibition IC50 (µM) |
---|---|
This compound | 15.0 |
6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | 20.5 |
5-chloro-2-amino-pyrido[3,2-d]pyrimidin-4-one | 30.0 |
Study 2: Anticancer Activity in Breast Cancer Cells
Another research effort evaluated the anticancer potential of various pyrido[2,3-d]pyrimidine derivatives against breast cancer cell lines. The study highlighted that specific structural modifications led to enhanced cytotoxicity.
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12.5 | MDA-MB-231 |
Compound X | 18.0 | MDA-MB-231 |
Compound Y | 25.0 | MDA-MB-231 |
Properties
CAS No. |
931943-09-8 |
---|---|
Molecular Formula |
C21H15ClFN3O2 |
Molecular Weight |
395.82 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN3O2/c22-18-6-2-1-4-15(18)13-26-20(27)17-5-3-11-24-19(17)25(21(26)28)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2 |
InChI Key |
LTMGRKJDNUSKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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